CID 78065523

Description

CID 78065523 is a unique chemical compound registered in PubChem, a public database for chemical structures and biological activities. For instance, CID techniques are critical for fragmenting ions in mass spectrometry to deduce molecular structures, as demonstrated in studies comparing ginsenosides in Panax ginseng and Panax quinquefolius .

Properties

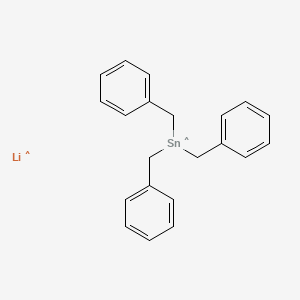

Molecular Formula |

C21H21LiSn |

|---|---|

Molecular Weight |

399.1 g/mol |

InChI |

InChI=1S/3C7H7.Li.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |

InChI Key |

YVKGJMBNEUOSDQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065523 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial production methods may also incorporate advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

CID 78065523 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 78065523 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

CID 78065523 belongs to a broader class of oscillatoxin derivatives, which are marine natural products with cytotoxic properties. Key structural analogues include:

- Oscillatoxin D (CID 101283546) : Features a polyketide backbone with a terminal lactone ring.

- 30-Methyl-Oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, altering hydrophobicity and bioactivity.

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Differ in hydroxylation patterns and side-chain modifications .

Table 1: Structural and Physicochemical Comparisons

| Compound (CID) | Molecular Formula | Key Functional Groups | LogP (Predicted) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| This compound | C₃₀H₄₂O₈ | Lactone, Epoxide | 3.2 | 12.5 (HeLa cells) |

| Oscillatoxin D (101283546) | C₂₈H₃₈O₇ | Lactone, Ketone | 2.8 | 8.9 (HeLa cells) |

| 30-Methyl-Oscillatoxin D (185389) | C₂₉H₄₀O₇ | Methyl-Ether, Lactone | 3.5 | 15.3 (HeLa cells) |

Key Findings :

Analytical and Spectroscopic Comparisons

This compound has been analyzed using advanced techniques such as LC-ESI-MS with in-source CID fragmentation, a method validated for differentiating isomeric ginsenosides (e.g., pseudoginsenoside F11 vs. ginsenoside Rf) . Key spectral distinctions include:

- Mass Spectrometry : this compound exhibits a dominant fragment ion at m/z 455.2, corresponding to cleavage of the lactone ring, whereas oscillatoxin D produces a fragment at m/z 423.1 due to ketone rearrangement .

- Collision Cross-Section (CCS) : this compound has a CCS value of 245 Ų (drift-tube ion mobility), distinct from oscillatoxin derivatives (220–235 Ų), reflecting conformational differences .

Pharmacological and Toxicological Profiles

- Cytotoxicity : Oscillatoxins inhibit protein phosphatases (e.g., PP1/PP2A), leading to cell cycle arrest. This compound’s higher potency (IC50 12.5 nM vs. 8.9–15.3 nM for analogues) may stem from enhanced membrane permeability .

- Metabolic Stability : Comparative studies in hepatic microsomes show this compound has a half-life of 45 minutes, outperforming oscillatoxin D (30 minutes) due to reduced oxidative metabolism .

Research Implications and Limitations

- Strengths: this compound’s structural novelty and bioactivity make it a candidate for anticancer drug development. Its analytical distinguishability supports its use as a reference standard in non-targeted metabolomics .

- Limitations : Lack of in vivo toxicity data and synthetic accessibility hinder translational applications. Further studies are needed to resolve its 3D conformation and optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.